molecular formula C23H27N5O7S B028561 Piperacillin CAS No. 61477-96-1

Piperacillin

Katalognummer: B028561
CAS-Nummer: 61477-96-1
Molekulargewicht: 517.6 g/mol
InChI-Schlüssel: IVBHGBMCVLDMKU-GXNBUGAJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Piperacillin is a broad-spectrum β-lactam antibiotic belonging to the ureidopenicillin class. It exhibits potent activity against Gram-negative bacteria (e.g., Pseudomonas aeruginosa, Enterobacteriaceae), Gram-positive bacteria, and anaerobic pathogens . To overcome β-lactamase-mediated resistance, this compound is often combined with tazobactam, a β-lactamase inhibitor, which extends its spectrum to include β-lactamase-producing strains . This compound/tazobactam is widely used for severe infections, including intra-abdominal infections, nosocomial pneumonia, and febrile neutropenia . Its bactericidal activity is time-dependent, with efficacy linked to the time unbound drug concentrations exceed the pathogen’s minimum inhibitory concentration (MIC) (%fT>MIC) .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Piperacillin is synthesized through the reaction of ampicillin with 4-ethyl-2,3-dioxo-1-piperazine formyl chloride (EDPC) at the oil-water interface . The process involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound involves similar steps but on a larger scale. The reaction conditions are optimized to improve yield and purity. Water is used as a solvent, and the pH is carefully controlled to suppress side reactions .

Wissenschaftliche Forschungsanwendungen

Treatment of Infections

Piperacillin-Tazobactam is indicated for various infections, including:

  • Hospital-acquired pneumonia (HAP)
  • Ventilator-associated pneumonia (VAP)
  • Intra-abdominal infections
  • Febrile neutropenia
  • Skin and soft tissue infections (SSTIs)
  • Septic shock .

A systematic review highlighted its appropriateness in treating serious infections, especially post-surgery, where it plays a crucial role as empirical therapy .

Efficacy Against Specific Pathogens

This compound-Tazobactam has shown effectiveness against Pseudomonas aeruginosa, a common pathogen in critically ill patients. A study demonstrated that extended infusion of Pip/Taz significantly reduced mortality rates in patients with P. aeruginosa infections compared to intermittent infusions (12.2% vs. 31.6%) .

Extended Infusion Studies

A cohort study evaluated the impact of extended infusion of this compound-tazobactam on clinical outcomes in critically ill patients. The results indicated a lower 14-day mortality rate and shorter hospital stays for those receiving extended infusions compared to those on intermittent dosing .

Empirical Therapy Appropriateness

A prospective cohort study assessed the appropriateness of Pip/Taz use in postoperative patients. Out of 300 patients studied, 55.3% received appropriate empirical therapy based on clinical guidelines, highlighting the need for careful monitoring and adherence to antibiotic stewardship principles .

Comparative Effectiveness

Recent randomized clinical trials have compared this compound-tazobactam with other antibiotics, such as cefoxitin and cefepime:

  • In a trial comparing Pip/Taz with cefoxitin for postoperative antimicrobial prophylaxis, Pip/Taz resulted in lower rates of surgical site infections (19.8% vs. 32.8%) .
  • Another trial evaluated renal outcomes between cefepime and this compound-tazobactam, indicating varying risks of acute kidney injury associated with each antibiotic .

Data Tables

Application AreaIndicationsKey Findings
Respiratory InfectionsHAP, VAPReduced mortality with extended infusion
Intra-abdominal InfectionsAppendicitis, peritonitisEffective as empirical therapy post-surgery
Skin and Soft Tissue InfectionsSSTIsHigh appropriateness rate for empirical use
Comparative EffectivenessCompared with cefoxitinLower SSI rates with Pip/Taz
Renal OutcomesCompared with cefepimeVarying risk profiles for acute kidney injury

Vergleich Mit ähnlichen Verbindungen

Piperacillin vs. Cefoxitin

Cefoxitin, a cephamycin antibiotic, is a common comparator in studies of intra-abdominal and gynecologic infections. In a clinical trial involving 70 patients with bacteriologically confirmed infections:

  • Clinical Efficacy : this compound achieved clinical cure/improvement in 87% of patients, compared to 90% for cefoxitin .
  • Adverse Events: Abnormal laboratory results (e.g., elevated liver enzymes) occurred in 26% of this compound recipients versus 20% for cefoxitin .
  • Resistance: this compound demonstrated superior in vitro activity against Pseudomonas aeruginosa and Enterobacteriaceae, while cefoxitin showed better coverage against anaerobes like Bacteroides fragilis .

Table 1: Clinical Outcomes of this compound vs. Cefoxitin

Parameter This compound (n=35) Cefoxitin (n=35)
Clinical Cure/Improvement 87% 90%
Adverse Events 26% 20%

This compound/Tazobactam vs. Ampicillin/Sulbactam

For community-acquired pneumonia, this compound/tazobactam and ampicillin/sulbactam showed comparable clinical efficacy . However, this compound/tazobactam exhibited 4- to 64-fold greater in vitro potency against β-lactamase-producing bacteria (e.g., Klebsiella pneumoniae, Haemophilus influenzae) due to tazobactam’s stronger inhibition of TEM-1 and SHV-1 enzymes .

This compound/Tazobactam vs. Other β-Lactam/β-Lactamase Inhibitors

  • Ticarcillin/Clavulanic Acid: this compound/tazobactam demonstrated 8-fold lower MICs against P. aeruginosa and Enterobacter cloacae .
  • Sulbactam/Cefoperazone : While comparable against E. coli, this compound/tazobactam was 16-fold more potent against Staphylococcus aureus .

Table 2: In Vitro Activity Against β-Lactamase-Producing Pathogens

Drug Combination MIC90 (mg/L) for P. aeruginosa MIC90 (mg/L) for S. aureus
This compound/Tazobactam 16 8
Ticarcillin/Clavulanate 128 64
Ampicillin/Sulbactam 256 128

This compound/Tazobactam vs. Ceftazidime

In febrile neutropenia patients, this compound/tazobactam monotherapy resolved 81% of episodes, comparable to ceftazidime plus amikacin (83%) . However, this compound/tazobactam combined with amikacin outperformed ceftazidime/amikacin (61% vs. 45–54% response rates at 72 hours) .

Pharmacokinetic and Pharmacodynamic Considerations

  • Obesity: this compound’s volume of distribution is influenced by lean body weight (≈66%) and fat mass (≈33%), but target-site exposure in subcutaneous adipose tissue is similar in obese and nonobese patients when using continuous infusions .
  • Renal Function : this compound clearance correlates strongly with glomerular filtration rate (GFR). Prolonged or continuous infusions are recommended for patients with renal impairment or hyperfiltration to maintain %fT>MIC ≥ 50 .
  • Dosing Strategies: For MIC ≥16 mg/L, continuous infusions (24 g/3 g over 24 h) achieve ≥90% probability of target attainment (PTA) in obese and nonobese patients .

Table 3: Recommended Dosing for Severe Infections

Patient Population Regimen PTA at MIC=16 mg/L
Nonobese, Normal Renal 4 g/0.5 g q6h (3h infusion) 92%
Obese, Renal Impairment 24 g/3 g continuous infusion 95%

Adverse Event Profiles

This compound is associated with hypersensitivity reactions, including anaphylaxis (0.01–0.05% incidence) and rash (3–4%) . In comparative studies:

  • Allergic Reactions : this compound/sulbactam caused more severe systemic reactions (e.g., dyspnea, hypotension) than this compound/tazobactam .
  • Hematologic Effects: Transient thrombocytosis and eosinophilia were more frequent with this compound than cefoxitin .

Resistance Patterns

Emergence of this compound-resistant P. aeruginosa has been reported in monotherapy settings (70% clinical failure rate in one study) . Resistance is mitigated by combining this compound with tazobactam, which reduces β-lactamase-mediated hydrolysis .

Biologische Aktivität

Piperacillin is a semisynthetic penicillin antibiotic primarily used for its broad-spectrum antibacterial activity. It is particularly effective against various Gram-positive and Gram-negative bacteria, including those producing beta-lactamases. This article delves into the biological activity of this compound, supported by data tables, case studies, and significant research findings.

Overview of this compound

This compound was developed to overcome the limitations of earlier penicillins, particularly their susceptibility to beta-lactamases. It is often combined with tazobactam, a beta-lactamase inhibitor, to enhance its efficacy against resistant bacterial strains. This compound is administered intravenously or intramuscularly and is known for its favorable pharmacokinetic profile, allowing for effective treatment in various clinical settings.

Antibacterial Spectrum

This compound demonstrates a broad spectrum of activity:

  • Gram-positive Bacteria : Effective against Streptococcus spp. and Enterococcus faecalis.
  • Gram-negative Bacteria : Highly active against Pseudomonas aeruginosa and various Enterobacteriaceae.
  • Anaerobes : While it shows some activity against anaerobic bacteria, its effectiveness against Bacteroides fragilis is limited.

Table 1: Antibacterial Activity of this compound

Bacterial GroupActivity Level
Gram-positiveModerate to High
Gram-negativeHigh
AnaerobesLimited
Pseudomonas aeruginosaHigh

Pharmacokinetics and Pharmacodynamics

Recent studies indicate that the pharmacokinetics of this compound can vary significantly in critically ill patients due to altered physiological states. Continuous infusion (CI) of this compound/tazobactam has been shown to improve pharmacokinetic/pharmacodynamic (PK/PD) target attainment.

Key Findings from Recent Research

  • Probability of Target Attainment (PTA) : A study found that continuous infusion dosing regimens resulted in a PTA of 92% for achieving effective drug concentrations in critically ill patients .
  • Optimal Dosing Regimen : The optimal PK/PD target for this compound is suggested to be 77\%\fT>MIC for achieving a 2 log reduction in bacterial count .

Clinical Efficacy

This compound has been effectively used in treating various infections:

  • Complicated Urinary Tract Infections : Demonstrated efficacy in clinical studies .
  • Lower Respiratory Tract Infections : Particularly pneumonia caused by Gram-negative bacilli .
  • Polymicrobial Infections : Effective in intra-abdominal infections when combined with tazobactam .

Case Study Examples

  • Neutropenic Fever : A retrospective cohort study showed that this compound/tazobactam was effective as empirical therapy for febrile neutropenia, achieving comparable outcomes to other regimens .
  • Osteomyelitis : In patients treated with this compound for osteomyelitis, a significant percentage developed neutropenia, highlighting the need for monitoring during prolonged therapy .

Adverse Reactions

While generally well-tolerated, this compound can cause adverse reactions, including:

  • Severe Allergic Reactions : Anaphylactic shock and toxic epidermal necrolysis have been reported .
  • Hematological Effects : Neutropenia has been documented in several case reports, particularly with extended use .

Table 2: Reported Adverse Reactions

Reaction TypeFrequency
AnaphylaxisRare
Toxic Epidermal NecrolysisVery Rare
NeutropeniaCommon with prolonged use

Q & A

Basic Research Questions

Q. How to design a pharmacokinetic/pharmacodynamic (PK/PD) study for piperacillin in critically ill patients using population modeling?

  • Methodology : Apply the PICOT framework to define the population (e.g., ICU patients with sepsis), intervention (this compound dosing regimens), comparison (standard vs. optimized dosing), outcome (target attainment of %ƒT > MIC), and time (24–72 hours post-dose) . Use NONMEM® for population PK modeling, incorporating covariates like renal function and albumin levels . Validate assays via HPLC-MS/MS for plasma concentration quantification .

Q. What are the key factors influencing this compound’s protein binding variability in vitro, and how should they be controlled experimentally?

  • Methodology : Standardize protein sources (e.g., human serum albumin at physiological concentrations) and pH (7.4 ± 0.1). Use ultrafiltration or equilibrium dialysis to measure unbound fractions, and report batch-specific protein binding values (e.g., 30% for this compound) to avoid extrapolation errors .

Q. How to optimize experimental conditions for studying this compound-tazobactam synergism against ESBL-producing pathogens?

  • Methodology : Employ checkerboard assays or time-kill curves with clinically relevant inoculum sizes (10⁵–10⁶ CFU/mL). Include controls for β-lactamase stability and quantify resistance mechanisms (e.g., TEM/SHV genotypes) using PCR .

Advanced Research Questions

Q. How to evaluate contradictory data on this compound’s non-linear pharmacokinetics in obesity or renal impairment?

  • Methodology : Conduct a covariate analysis within population PK models to identify non-linear clearance mechanisms. Use optimal sampling strategies (e.g., D-optimal design) to reduce parameter uncertainty and validate findings against external datasets . Address assay variability by cross-validating LC-MS/MS results with microbiological assays .

Q. What methodologies can resolve discrepancies between in vitro and in vivo efficacy of this compound against biofilm-associated infections?

  • Methodology : Combine static biofilm models (e.g., Calgary Biofilm Device) with dynamic in vitro models simulating human PK profiles. Use confocal microscopy to assess biofilm penetration and correlate with PK/PD targets (e.g., AUC/MIC ratios) . Validate findings in animal models with tissue-specific pharmacokinetic sampling .

Q. How to design a mechanistic PK/PD model integrating this compound’s bacterial killing and resistance suppression in polymicrobial infections?

  • Methodology : Develop a hybrid model combining ordinary differential equations (ODEs) for bacterial growth and stochastic components for resistance mutations. Parameterize using time-kill data and whole-genome sequencing of emergent resistant strains . Validate with clinical isolates from surveillance studies .

Q. What statistical approaches are optimal for analyzing sparse this compound concentration data in pediatric populations?

  • Methodology : Use Bayesian estimation with informative priors from adult studies to overcome limited sampling. Apply the Janmahasatian fat-free mass equation to account for body composition differences. Report shrinkage metrics to assess model reliability .

Q. Methodological Guidelines for Data Reporting

  • Assay Validation : Document lower limits of quantification (LLOQ), intra-/inter-day precision (<15% CV), and extraction recovery rates for LC-MS/MS methods .
  • PK Model Transparency : Provide NONMEM control streams and PsN scripts in supplementary materials .
  • Ethical Replicability : Adhere to NIH guidelines for preclinical reporting (e.g., animal model justification, randomization protocols) .

Q. Contradictions and Resolutions

Issue Resolution Strategy Evidence
Discrepant protein binding valuesUse disease-specific binding assays (e.g., hypoalbuminemia)
Variability in PK/PD targetsApply Monte Carlo simulations with ≥10,000 subjects
Inconsistent biofilm efficacy dataStandardize biofilm biomass quantification via crystal violet

Eigenschaften

IUPAC Name

(2S,5R,6R)-6-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O7S/c1-4-26-10-11-27(19(32)18(26)31)22(35)25-13(12-8-6-5-7-9-12)16(29)24-14-17(30)28-15(21(33)34)23(2,3)36-20(14)28/h5-9,13-15,20H,4,10-11H2,1-3H3,(H,24,29)(H,25,35)(H,33,34)/t13-,14-,15+,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVBHGBMCVLDMKU-GXNBUGAJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=CC=C2)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

59703-84-3 (mono-hydrochloride salt)
Record name Piperacillin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061477961
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2023482
Record name Piperacillin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

517.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White to off-white solid; [Bristol-Myers Squibb], Solid
Record name Piperacillin
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19072
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Piperacillin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014464
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.19e-01 g/L
Record name Piperacillin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014464
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, Piperacillin inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that Piperacillin interferes with an autolysin inhibitor.
Record name Piperacillin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00319
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

61477-96-1, 66258-76-2, 59703-84-3
Record name Piperacillin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61477-96-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperacillin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061477961
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperacillin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00319
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Piperacillin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2S-[2α,5α,6β(S*)]]-6-[[[[(4-ethyl-2,3-dioxopiperazin-1-yl)carbonyl]amino]phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.057.083
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[[[[(4-ethyl-2,3-dioxo-1-piperazinyl)carbonyl]amino]phenylacetyl]amino]-3,3-dimethyl-7-oxo-, monosodium salt, [2S-[2α,5α,6β(S*)]]-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.226
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PIPERACILLIN ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9I628532GX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Piperacillin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014464
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.